1-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione

Regiochemistry NNRTI synthesis Protecting group strategy

1-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione (N1-BOM-uracil) is the essential protected uracil scaffold for constructing potent HEPT-class NNRTIs like WPR-6 (EC50 2–4 nM) and E-BPU. Unlike C5/C6 regioisomers, the N1-BOM group directs chemoselective C5/C6 functionalization, enabling precise SAR elaboration. Orthogonal deprotection (TFA or hydrogenolysis) and solid-state handling (mp 135–136 °C) streamline multi-step synthesis. Sourced at ≥95% purity, this building block accelerates N1-substituent SAR profiling for antiviral drug discovery.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B7789207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCN2C=CC(=O)NC2=O
InChIInChI=1S/C12H12N2O3/c15-11-6-7-14(12(16)13-11)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,15,16)
InChIKeyRYKNLEOFKVJZJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione: N1-BOM-Uracil as a Strategic Intermediate for HEPT-Class NNRTI Synthesis and Regiochemical Building Block


1-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione (CAS 80140-15-4, N1-benzyloxymethyluracil) is an N1-substituted uracil derivative bearing a benzyloxymethyl (BOM) protecting group at the N1 position of the pyrimidine-2,4-dione core [1]. With a molecular formula of C12H12N2O3, a molecular weight of 232.24 g/mol, and a melting point of 135–136 °C, this compound serves as a well-characterized, solid intermediate for constructing more complex uracil-based pharmacophores . The benzyloxymethyl group is one of the few protecting group choices for the ureido nitrogen of uracil derivatives, widely utilized in syntheses of natural and non-natural products [2]. Unlike its C6- or C5-substituted benzyloxymethyl regioisomers, the N1 attachment precisely positions this compound as the direct precursor to the N1-benzyloxymethyl motif found in potent HEPT-type non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as TNK-651, WPR-6, and E-BPU [3].

1-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione: Why Regioisomeric or N1-Alkoxymethyl Substitution Cannot Be Assumed Equivalent


The benzyloxymethyl group on the uracil scaffold can be positioned at N1, C5, or C6, and each regioisomer leads to a fundamentally different synthetic trajectory and biological profile. The N1-substituted compound (CAS 80140-15-4) provides a protected ureido nitrogen that enables chemoselective further functionalization at C5 and C6 positions—the sites critical for NNRTI pharmacophore elaboration [1]. The C6-substituted analog 6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione reportedly exhibits direct anti-HIV RT activity [2], whereas the N1-substituted compound itself lacks significant intrinsic antiviral activity and must be elaborated with C5/C6 substituents to achieve potency . Furthermore, within N1-substituted analogs, the benzyloxymethyl group confers distinct steric and lipophilic properties compared to smaller N1-alkoxymethyl groups (e.g., ethoxymethyl, methoxymethyl), directly influencing the drug-resistance profile and potency of the final elaborated NNRTI [3]. Substituting the N1-BOM-uracil with an N1-unprotected uracil, a C5-BOM-uracil, or an N1-ethoxymethyl-uracil in a synthetic sequence targeting HEPT analogs would therefore yield a different intermediate, alter the subsequent SAR, and potentially compromise the antiviral potency and resistance profile of the final compound.

1-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione: Quantitative Differentiation Evidence for Procurement Decision-Making


Regiochemical Identity: N1-Benzyloxymethyl versus C6-Benzyloxymethyl Substitution Determines Synthetic Utility and Biological Target Engagement

The target compound bears the benzyloxymethyl group exclusively at the N1 position of the uracil ring, distinguishing it from the C6-substituted regioisomer (6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione). While the C6-substituted regioisomer has been reported to exhibit direct HIV-1 reverse transcriptase inhibitory activity [1], the N1-substituted compound serves as a protected intermediate: the BOM group at N1 masks the ureido nitrogen, enabling selective functionalization at C5 and C6—the positions essential for generating potent HEPT-type NNRTIs such as WPR-6 (EC50 = 2–4 nM against HIV-1 SF33) and TNK-651 (EC50 = 4–58 nM) [2]. The N1-BOM compound itself shows no significant anti-HIV activity, confirming that its value lies in its role as a synthetic building block rather than as a direct bioactive molecule . In contrast, the 5-substituted analog 5-(benzyloxymethyl)uracil (CAS 7295-02-5) has been employed in nucleoside analog synthesis and uridine phosphorylase inhibition studies, representing a distinct application space [3].

Regiochemistry NNRTI synthesis Protecting group strategy

Synthetic Yield: Gilbert-Johnson N1-Alkylation with Benzyl Chloromethyl Ether Delivers 58–74% Yield for 1-(Benzyloxymethyl)uracil Derivatives

The target compound and its congeners are accessible via the trimethylsilyl modification of the Gilbert-Johnson (Hilbert-Johnson) reaction. Indirect alkylation of trimethylsilyl derivatives of 5-(arylamino)uracils with benzyl chloromethyl ether (BOM-Cl) proceeded without affecting the exocyclic amino group, providing the corresponding 1-(benzyloxymethyl) derivatives in 58–74% isolated yield [1]. This yield range serves as a benchmark for the synthetic accessibility of the N1-BOM-uracil scaffold. For comparison, alternative N1-protecting group strategies—such as N1-methoxymethyl (MOM) or N1-(trimethylsilyl)ethoxymethyl (SEM)—may offer different yields and deprotection orthogonality, but the BOM group remains one of the few choices compatible with uridine ureido nitrogen protection and is particularly valued when subsequent hydrogenolytic deprotection is planned [2]. The solid-state nature of the compound (mp 135–136 °C) further facilitates purification by recrystallization, an advantage over lower-melting N1-alkoxymethyl analogs .

Synthetic methodology Alkylation yield Process chemistry

BOM Deprotection Orthogonality: Selective Removal Under Acidic (TFA) or Hydrogenolytic Conditions Enables Downstream Elaboration Without Uracil Ring Reduction

The benzyloxymethyl (BOM) group at N1 can be selectively removed by two orthogonal methods: (i) trifluoroacetic acid (TFA)-mediated acidic cleavage, which successfully deprotects N1,N3-dibenzyloxymethyl pyrimidines without affecting base-sensitive or reduction-sensitive functionalities [1]; and (ii) Pd-mediated hydrogenolysis, which, when optimized with iPrOH, H2O, and 0.5% HCO2H, suppresses over-reduction of the C5–C6 uracil double bond to ≤5%—a critical improvement over conventional Pd-C/MeOH conditions that generate substantial over-reduced byproduct [2]. This dual deprotection orthogonality distinguishes the BOM group from methoxymethyl (MOM), which is typically removed only under acidic conditions, and from (trimethylsilyl)ethoxymethyl (SEM), which requires fluoride-based deprotection [3]. The ability to choose between acidic and hydrogenolytic deprotection, with the latter now reliably avoiding uracil ring saturation, provides synthetic flexibility that is not available with other N1-protecting groups for uracil [2].

Protecting group chemistry Deprotection selectivity Uracil ring integrity

Physicochemical Characterization: Defined Melting Point (135–136 °C) and ≥95% Purity Enable Identity Verification and Quality Control in Procurement

The target compound is a solid at room temperature with a defined melting point of 135–136 °C and a typical commercial purity of ≥95% [1]. This contrasts with many N1-alkoxymethyl uracil analogs that may be oils or low-melting solids, complicating purification and handling. The sharp melting point provides a simple, low-cost identity verification method (by mixed melting point determination) that is not available for liquid or amorphous analogs. The compound is recommended for storage sealed in dry conditions at 2–8 °C, and its stability under these conditions has been established through commercial distribution . The molecular identity is further confirmable by 1H NMR, 13C NMR, and mass spectrometry, as validated in synthetic studies [2].

Quality control Physicochemical characterization Identity verification

Pharmacophoric Context: N1-Benzyloxymethyl Is a Critical Motif in Subnanomolar HEPT NNRTIs—The Target Compound Is the Direct Synthetic Precursor

The N1-benzyloxymethyl motif is a conserved pharmacophoric element in the most potent HEPT-class NNRTIs. WPR-6 (1-[(benzyloxy)methyl]-6-(3,5-dimethylbenzyl)-5-iodopyrimidine-2,4(1H,3H)-dione) exhibits EC50 values of 2–4 nM against wild-type HIV-1 SF33 and 7–14 nM against NRTI-resistant HIV-1 7391, with a therapeutic index >10,000—surpassing both the reference HEPT analog TNK-651 (EC50 4–58 nM) and the marketed drug nevirapine (EC50 68–690 nM) [1]. Similarly, E-BPU (1-benzyloxymethyl-5-ethyl-6-phenylthiouracil) inhibits HIV-1 replication at 1.5–7.0 nM, approximately 1,000-fold more potent than the parent HEPT compound [2]. The target compound, N1-benzyloxymethyluracil, is the unelaborated scaffold onto which the C5 and C6 substituents (iodo/ethyl/halo and benzyl/arylthio/aryl, respectively) are installed to generate these highly potent NNRTIs [3]. Structure-activity relationship studies across the 1-alkoxymethyl-5-alkyl-6-naphthylmethyl uracil series demonstrate that the N1-benzyloxymethyl group contributes to both potency (IC50 = 17 nM for compound 8n) and selectivity index (SI = 1,889), with the benzyloxy moiety providing a distinct balance of potency and resistance profile compared to smaller alkoxy groups [4].

NNRTI pharmacophore HEPT series Drug resistance profile

1-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione: High-Confidence Application Scenarios Derived from Quantitative Evidence


Synthesis of Next-Generation HEPT-Class NNRTIs with Improved Drug-Resistance Profiles

The compound serves as the N1-protected uracil scaffold for constructing HEPT analogs with C5-halo and C6-aryl substituents that exhibit picomolar to low nanomolar potency against both wild-type and NNRTI-resistant HIV-1 strains. Studies show that the N1-benzyloxymethyl group is integral to the activity of WPR-6 (EC50 2–4 nM against HIV-1 SF33, therapeutic index >10,000) and E-BPU (1.5–7.0 nM) [1][2]. The compound's synthetic accessibility via the Gilbert-Johnson method in 58–74% yield, combined with orthogonal BOM deprotection options (TFA or optimized hydrogenolysis with ≤5% over-reduction), enables efficient multi-step elaboration to the final NNRTI [3][4].

Regioselective Uracil Functionalization Requiring N1-Protected Intermediate for C5/C6 Derivatization

When synthetic sequences demand selective functionalization at C5 and/or C6 of the uracil ring without competing N1 reactivity, the N1-BOM-uracil provides a pre-installed protecting group that withstands diverse reaction conditions. The BOM group's dual deprotection orthogonality (TFA or Pd-mediated hydrogenolysis) allows the synthetic chemist to choose the deprotection method compatible with the functionalities introduced at C5 and C6 [1]. This is particularly valuable when the final target contains acid-sensitive or reduction-sensitive groups. The compound's defined melting point (135–136 °C) and solid-state nature facilitate purification and quality control at each synthetic step [2].

Medicinal Chemistry SAR Exploration of N1-Alkoxymethyl Substituent Effects on NNRTI Potency and Resistance

In structure-activity relationship (SAR) campaigns comparing N1-benzyloxymethyl versus N1-ethoxymethyl, N1-allyloxymethyl, or other N1-alkoxymethyl substituents, the target compound is the benzyloxymethyl reference standard. Published SAR data show that the N1-benzyloxymethyl group confers comparable potency (IC50 ≈ 17 nM) to the N1-ethoxymethyl group in the naphthylmethyl uracil series, but with a distinct selectivity index (SI 1,889 vs. 2,229) and differential activity against NNRTI-resistant mutants [3]. Systematic variation of the N1 substituent while holding C5 and C6 constant requires the N1-BOM-uracil as the starting material for the benzyloxymethyl congener series, enabling direct head-to-head comparison of N1-substituent effects on antiviral potency, cytotoxicity, and resistance profile [4].

Nucleoside and Acyclic Nucleoside Analog Synthesis Requiring N1-Protected Uracil

Beyond the HEPT NNRTI series, the compound is employed as an N1-protected uracil building block in the synthesis of acyclic nucleoside analogs and modified nucleic acid derivatives for biochemical studies [1]. The BOM group is one of the few choices for protecting the ureido nitrogen of uracil, and the availability of the mono-N1-protected derivative (as opposed to N1,N3-diBOM-uracil) enables selective N3-functionalization if desired [2]. The compound's commercial availability at ≥95% purity from multiple vendors and its well-characterized physicochemical profile reduce the burden of in-house synthesis for research groups focused on downstream applications rather than protecting group methodology development [3].

Quote Request

Request a Quote for 1-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.